![molecular formula C17H18N2O4S B6395458 2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261968-84-6](/img/structure/B6395458.png)
2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid (2-PPSA) is a highly selective and potent nicotinic acid receptor agonist with a wide range of applications in scientific research. It is a synthetic compound that has been developed to act as a selective agonist of the nicotinic acid receptor (NAR), which is also known as the G-protein-coupled receptor 109A (GPR109A). 2-PPSA is a valuable tool for studying the physiological and biochemical effects of NAR activation, as well as for exploring new therapeutic approaches for diseases associated with NAR dysfunction.
作用機序
2-PPSA is an agonist of the NAR, which is a G-protein-coupled receptor (GPCR). When 2-PPSA binds to the NAR, it activates the receptor, which in turn triggers a cascade of biochemical events. These events lead to the activation of intracellular signaling pathways, which ultimately result in the physiological changes associated with NAR activation.
Biochemical and Physiological Effects
2-PPSA has been shown to have a wide range of biochemical and physiological effects. It has been shown to activate pathways involved in lipid and glucose metabolism, as well as pathways involved in inflammation, pain, and immune function. It has also been shown to have anti-hypertensive effects, as well as to reduce inflammation and pain.
実験室実験の利点と制限
2-PPSA has several advantages for laboratory experiments. It is a highly selective and potent agonist of the NAR, which makes it ideal for studying the effects of NAR activation. It is also relatively easy to synthesize and is relatively stable, which makes it ideal for long-term experiments. However, it is important to note that 2-PPSA is a synthetic compound, which means that its effects may not be identical to those of naturally occurring NAR agonists.
将来の方向性
There are a number of potential future directions for the use of 2-PPSA in scientific research. These include further investigation into the effects of NAR activation on metabolic and vascular diseases, such as obesity, diabetes, and hypertension. It could also be used to explore new therapeutic approaches for diseases associated with NAR dysfunction. Additionally, 2-PPSA could be used to study the effects of NAR activation on inflammation, pain, and immune function. Finally, it could be used to develop novel drugs that target the NAR for the treatment of various diseases.
合成法
2-PPSA is synthesized through a multi-step process that begins with the condensation of piperidine-1-sulfonyl chloride with 4-chlorobenzaldehyde to form the intermediate compound 4-(piperidin-1-ylsulfonyl)benzaldehyde. This intermediate is then reacted with nicotinic acid (NA) to form the desired product, 2-PPSA. The synthesis of 2-PPSA is relatively simple and can be completed in a few hours.
科学的研究の応用
2-PPSA has been widely used in scientific research to study the physiological and biochemical effects of NAR activation. It has been used to investigate the role of NAR in metabolic and vascular diseases, including obesity, diabetes, and hypertension. It has also been used to study the effects of NAR activation on inflammation, pain, and immune function.
特性
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)15-5-4-10-18-16(15)13-6-8-14(9-7-13)24(22,23)19-11-2-1-3-12-19/h4-10H,1-3,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVFIVURFQRYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688487 |
Source


|
| Record name | 2-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-84-6 |
Source


|
| Record name | 2-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









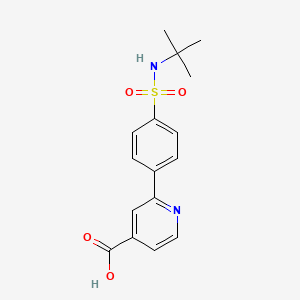
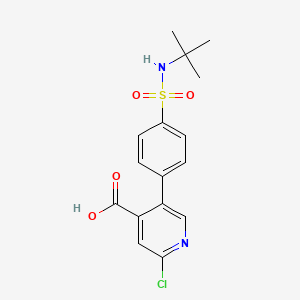
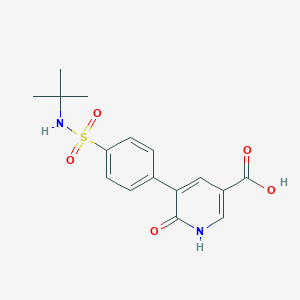
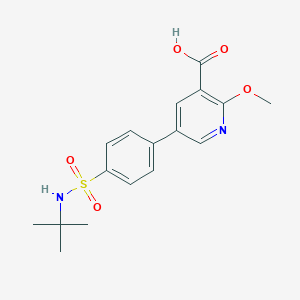
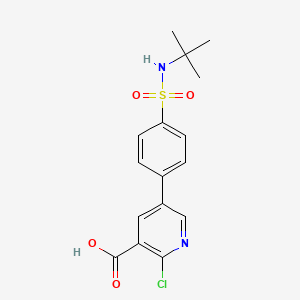
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)